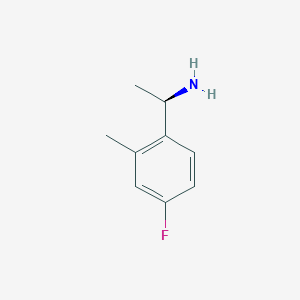
(1R)-1-(4-Fluoro-2-methylphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, which involves the use of ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine may involve more scalable and cost-effective methods. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted phenylethylamines
Scientific Research Applications
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to neurotransmitter analogs and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing biological processes such as neurotransmission. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain receptors.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-fluorophenyl)ethan-1-amine
- (1R)-1-(4-methylphenyl)ethan-1-amine
- (1R)-1-(4-chloro-2-methylphenyl)ethan-1-amine
Uniqueness
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine is unique due to the combined presence of the fluorine and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
PQULUYWADYJNDJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)


![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)
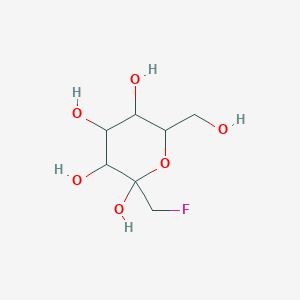
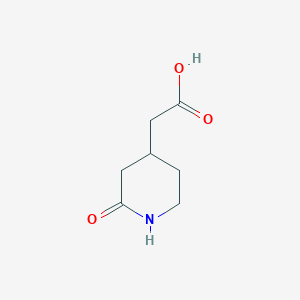
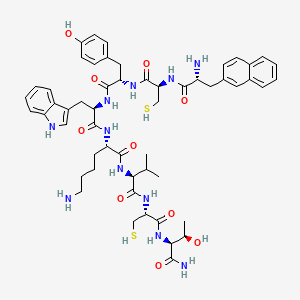

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
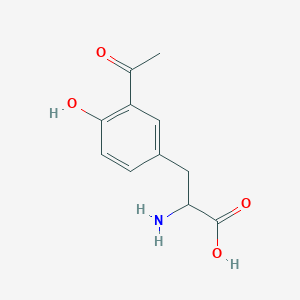
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
